5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H8BrN3OS2 and its molecular weight is 366.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The compound 5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a versatile compound used in the synthesis of various organic molecules. Studies have shown that similar thiophene-2-carboxamide compounds can undergo various electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation, primarily at the thiophene ring's 5-position, indicating a potential for chemical modification and the creation of derivatives with diverse properties (Aleksandrov et al., 2020).
Synthesis of Derivatives and Their Properties
Derivatives of thiophene-2-carboxamide, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been synthesized via Suzuki cross-coupling reactions. These derivatives exhibit intriguing properties, including various electronic and nonlinear optical attributes, as assessed by Density Functional Theory (DFT) calculations. These properties include reactivity parameters like frontier molecular orbitals (FMOs), HOMO-LUMO energy gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and chemical hardness. Particularly, the electronic delocalization over pyrazine, benzene, and thiophene rings in these compounds has been studied for their nonlinear optical (NLO) behavior, demonstrating their potential in electronic and photonic applications (Ahmad et al., 2021).
Crystal Structure Analysis
The compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, structurally related to the query compound, has been analyzed using various spectroscopic techniques and X-ray crystallography. This detailed structural analysis provides insights into the molecular arrangement, bond lengths, and angles, offering a foundation for understanding the molecular geometry and interactions of similar compounds (Anuradha et al., 2014).
Mechanism of Action
Target of Action
The primary target of TCMDC-123868, also known as 5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE, is the essential malarial kinase PfCLK3 . This kinase plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-123868 interacts with its target, PfCLK3, by inhibiting its function . The inhibition of PfCLK3 disrupts the parasite’s RNA splicing, which is crucial for its survival . This interaction results in the death of the parasite, making TCMDC-123868 a potential antimalarial drug .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-123868 affects the RNA splicing pathway in the Plasmodium falciparum parasite . Disruption of this pathway prevents the parasite from correctly processing its RNA, which is essential for its survival .
Pharmacokinetics
falciparum killing assays suggests it may have favorable pharmacokinetic properties .
Result of Action
The result of TCMDC-123868’s action is the death of the Plasmodium falciparum parasite . By inhibiting PfCLK3 and disrupting RNA splicing, TCMDC-123868 prevents the parasite from surviving in the blood stage, which is crucial for the progression of malaria .
Biochemical Analysis
Biochemical Properties
TCMDC-123868 has been found to interact with the enzyme PfCLK3, a protein kinase that plays a critical role in the regulation of malarial parasite RNA splicing . This interaction is crucial for the survival of the blood stage of Plasmodium falciparum . The nature of these interactions involves the compound binding to the enzyme, thereby inhibiting its activity .
Cellular Effects
In terms of cellular effects, TCMDC-123868 has been shown to have significant impact on Plasmodium falciparum, the most deadly malaria parasite . The compound influences cell function by inhibiting the activity of PfCLK3, thereby disrupting RNA splicing within the parasite . This disruption can lead to the death of the parasite, demonstrating the compound’s potential as an antimalarial agent .
Molecular Mechanism
The molecular mechanism of TCMDC-123868 involves its interaction with PfCLK3 . The compound binds to the enzyme, inhibiting its activity and disrupting the process of RNA splicing within the parasite . This disruption can lead to the death of the parasite, demonstrating the compound’s potential as an antimalarial agent .
Properties
IUPAC Name |
5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3OS2/c14-11-5-4-10(20-11)12(18)17-13-16-9(7-19-13)8-3-1-2-6-15-8/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNFOQABHVJICF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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